Levobupivacaine

Description

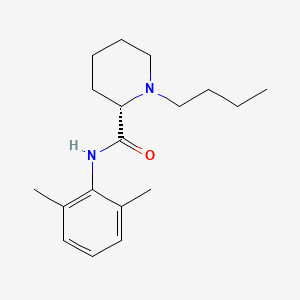

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048496 | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.77e-02 g/L | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27262-47-1 | |

| Record name | (-)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

levobupivacaine synthesis and chiral resolution methods

An In-Depth Technical Guide to the Synthesis and Chiral Resolution of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer.[1][2][3] The development of enantiomerically pure this compound has been a significant advancement in regional anesthesia, necessitating robust and efficient methods for its synthesis and chiral resolution. This technical guide provides a detailed overview of the core methodologies for synthesizing this compound and resolving its enantiomers, complete with experimental protocols, quantitative data, and process visualizations.

Core Concepts in this compound Production

The production of this compound can be broadly approached in two ways:

-

Asymmetric Synthesis: Synthesizing the (S)-enantiomer directly from a chiral starting material.

-

Racemic Synthesis followed by Chiral Resolution: Synthesizing the racemic mixture of bupivacaine and then separating the (S)- and (R)-enantiomers.

Economically, the latter approach is often favored in industrial-scale production. This guide will detail prominent methods for both approaches.

Synthesis of this compound

Several synthetic pathways to this compound have been developed. Below are detailed descriptions of three key routes.

Route 1: Synthesis from Racemic 2',6'-Pipecoloxylidide via Chiral Resolution

This common industrial method involves the synthesis of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as 2',6'-pipecoloxylidide), followed by chiral resolution to isolate the (S)-enantiomer, which is then alkylated.[4]

Experimental Protocol:

Step 1: Synthesis of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide

A detailed method for this initial step is described in various patents.[5][6] It generally involves the amidation of pipecolic acid.

-

Chlorination of Pipecolic Acid: Pipecolic acid hydrochloride is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in a suitable solvent (e.g., toluene) to form the acyl chloride.[5][6] For instance, to a suspension of pipecolic acid hydrochloride in toluene, thionyl chloride is added, and the mixture is heated.[5][6]

-

Amidation: The resulting pipecolyl chloride hydrochloride is, without isolation, reacted with 2,6-dimethylaniline.[5][6] The reaction mixture is then worked up by adjusting the pH to separate the product from excess 2,6-dimethylaniline.[5][6]

Step 2: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(-)-dibenzoyl tartaric acid.[4]

-

In a 250 mL reaction flask, add 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 61 mL of isopropanol (i-PrOH), and 36 mL of water. Stir until dissolved and heat to 45 °C.[4]

-

Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of i-PrOH. A white solid will precipitate.[4]

-

Stir the mixture at 45 °C for 2 hours, then cool in an ice bath and continue stirring at 0–10 °C for 10 hours.[4]

-

Filter the mixture and wash the filter cake with i-PrOH to obtain the diastereomeric salt.[4]

-

To liberate the free base, transfer the solid to a flask with 54 mL of ethyl acetate (EA) and 54 mL of water. Adjust the pH to 12.0–14.0 with a 20% NaOH solution at 35 °C. Perform a liquid-liquid extraction.[4] This yields (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[4]

Step 3: N-Alkylation to form this compound

The isolated (S)-enantiomer is alkylated with a butyl group.[4]

-

In a 100 mL reaction flask, add 5.31 g (22.83 mmol) of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 26 mL of ethanol (EtOH), 4.50 g (34.25 mmol) of 1-bromobutane, and 2.90 g (27.30 mmol) of sodium carbonate (Na₂CO₃).[4]

-

Heat the mixture to reflux and monitor the reaction by TLC.[4]

-

After completion, cool the reaction mixture, filter, and concentrate the filtrate. The residue is then purified to yield this compound.[4]

Step 4: Formation of this compound Hydrochloride

-

Dissolve 6.14 g of this compound in 31 mL of ethyl acetate (EA) and heat to 45 °C.[7]

-

Slowly add 2.45 g of hydrochloric acid to adjust the pH to 2.5–3.5.[7]

-

Stir for 2 hours, then place in an ice bath and continue stirring for 12 hours.[7]

-

Filter the mixture, wash the cake with 8 mL of EA, and vacuum-dry at 50 °C for 6 hours to obtain crude this compound hydrochloride.[7]

-

Recrystallize from isopropanol for further purification.[7]

Quantitative Data for Route 1:

| Step | Product | Yield | Chemical Purity | Enantiomeric Excess (ee) |

| 2 & 3 | This compound | - | - | >98% |

| 4 | This compound HCl | 45% (overall for 3 steps) | 99.90% | 99.30% |

Table 1: Summary of quantitative data for the synthesis of this compound via chiral resolution of 2',6'-pipecoloxylidide.[4]

Logical Workflow for Route 1:

Caption: Synthesis of this compound via Chiral Resolution.

Route 2: Synthesis from (S)-Pipecolic Acid

This route is an example of asymmetric synthesis, starting directly from the chiral building block (S)-pipecolic acid.

Experimental Protocol:

This process involves the amidation of (S)-pipecolic acid followed by N-alkylation. A patent describes a similar process for racemic bupivacaine which can be adapted for the (S)-enantiomer.[5][8]

Step 1: Amidation of (S)-Pipecolic Acid

-

(S)-Pipecolic acid hydrochloride is first converted to its acid chloride using a chlorinating agent like thionyl chloride in a solvent such as toluene.[5][8]

-

The resulting (S)-pipecolyl chloride hydrochloride is reacted in situ with 2,6-dimethylaniline.[5][8]

-

The pH is raised to separate the resulting (S)-pipecolic acid 2,6-xylidide from excess 2,6-dimethylaniline.[5][8]

Step 2: N-Alkylation of (S)-Pipecolic acid 2,6-xylidide

-

To a suspension of (S)-pipecolic acid-2,6-xylidide (140 g) and potassium carbonate (100 g) in dimethylformamide (DMF) (330 ml), add 1-bromobutane (90 g).[5][8]

-

Allow the mixture to cool to 35°C and filter off the solids.[5][8]

-

Add the DMF solution to cold water (1.5 L) to precipitate N-n-butyl-(S)-pipecolic acid 2,6-xylidide (this compound base) as a pale cream solid.[5][8]

Quantitative Data for Route 2:

| Step | Product | Yield |

| 2 | This compound Base | 92% |

Table 2: Yield for the N-alkylation step in the synthesis from (S)-pipecolic acid.[5][8]

Logical Workflow for Route 2:

Caption: Asymmetric Synthesis of this compound.

Route 3: Synthesis from N-α-Cbz-L-lysine

This is a lengthier, five-step asymmetric synthesis.[4]

-

Starting Material: N-α-Cbz-L-lysine.

-

Process: Involves a series of reactions including hydrogenation.

-

Condensation Agent: Dicyclohexylcarbodiimide (DCC) is used, which can make post-processing challenging.[4]

This route is generally considered less suitable for large-scale industrial production due to its complexity and the use of hazardous intermediates.[4][9]

Quantitative Data for Route 3:

| Product | Overall Yield | Enantiomeric Excess (ee) |

| This compound | 38% | 98% |

Table 3: Overall yield and enantiomeric excess for the synthesis from N-α-Cbz-L-lysine.[4]

Chiral Resolution Methods

The separation of bupivacaine enantiomers is a critical step in producing this compound if a racemic synthesis is employed.

Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic base and a chiral acid.

Experimental Protocol using L-(+)-Tartaric Acid:

A patent describes a continuous separation process without heating.[10]

-

Dissolve the racemic bupivacaine free base and L-(+)-tartaric acid at room temperature in a suitable solvent. The molar ratio of bupivacaine to tartaric acid can range from 1:0.6 to 1:1.2.[10]

-

The solution is first seeded with dextrobupivacaine tartrate and stirred for 4 to 10 hours to precipitate the (R)-enantiomer salt.[10]

-

The dextrobupivacaine tartrate is removed by filtration.[10]

-

The filtrate is then seeded with this compound tartrate and stirred for another 4 to 10 hours to precipitate the (S)-enantiomer salt.[10]

-

The respective free bases are then liberated from their tartrate salts. Recrystallization from a solvent like isopropanol can yield the pure enantiomers with an ee >99.5%.[10]

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Protocol for HPLC Resolution:

A reported method uses a Chirex 3020 chiral stationary phase.[11]

-

Column: Chirex 3020 (250 mm x 4.6 mm)[11]

-

Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[11]

-

Flow Rate: 1 ml/min[11]

-

Detection: UV, polarimetric, and circular dichroism (CD)[11]

Quantitative Data for HPLC Resolution:

| Enantiomer | Retention Time (min) |

| (R)-bupivacaine | 5.93 |

| (S)-bupivacaine | 7.53 |

Table 4: Retention times for the enantiomers of bupivacaine using a Chirex 3020 column. The resolution (Rs) was 2.36.[11]

Experimental Workflow for Chiral HPLC Analysis:

Caption: Chiral HPLC Workflow for Bupivacaine Enantiomers.

Conclusion

The synthesis and chiral resolution of this compound are well-established processes, with multiple viable routes available to researchers and drug development professionals. The choice of a particular synthetic strategy often depends on factors such as cost of starting materials, scalability, and desired enantiomeric purity. The methods outlined in this guide, from industrial-scale racemic synthesis followed by resolution to direct asymmetric synthesis, provide a comprehensive toolkit for the production of this important local anesthetic. The detailed protocols and quantitative data herein serve as a valuable resource for the practical implementation of these chemical processes.

References

- 1. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Optimization of the Synthesis Process and the Identification of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2200356C - Process for preparing this compound and analogues thereof - Google Patents [patents.google.com]

- 6. WO1996012700A1 - Process for preparing this compound and analogues thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US5777124A - Process for preparing this compound and analogues thereof - Google Patents [patents.google.com]

- 9. KR100844336B1 - Novel Method for Preparing Levobupicaine and its Hydrochloride - Google Patents [patents.google.com]

- 10. US20040024021A1 - Bupivacaine enantiomers and this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Safer Anesthetic: An In-depth Technical Guide to the Discovery and Development of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, emerged from a concerted effort to develop a long-acting local anesthetic with a superior safety profile to its racemic parent compound. Concerns over the cardiotoxicity associated with bupivacaine, particularly its R(+)-enantiomer, drove the investigation into its stereoisomers. This technical guide provides a comprehensive overview of the discovery, development timeline, synthesis, and pivotal preclinical and clinical studies that established this compound as a safer alternative in regional anesthesia. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and development workflow.

Discovery and Development Timeline

The development of this compound was a direct response to clinical safety concerns regarding racemic bupivacaine.

-

Late 1970s - 1980s: Reports began to surface linking accidental intravascular injection of bupivacaine with severe and sometimes fatal cardiotoxicity.[1]

-

Subsequent Research: Investigations into the stereoselective properties of bupivacaine revealed that the R-(+)-enantiomer was predominantly responsible for this cardiotoxicity.[1] This discovery provided the scientific rationale for developing the S(-)-enantiomer as a potentially safer anesthetic.

-

1999: Chirocaine® (this compound) received approval from the United States Food and Drug Administration (FDA) on August 5, 1999, marking its official entry into clinical practice.[2][3][4]

Synthesis and Chiral Separation

The synthesis of this compound in high purity is crucial for its safety and efficacy. An optimized and industrially scalable process has been developed.[5][6]

Experimental Protocol: Optimized Synthesis of this compound Hydrochloride

This protocol is based on a 2023 publication detailing a high-purity synthesis method.[5][6][7]

Step 1: Chiral Separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

In a 250 mL reaction flask, dissolve (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol) in a mixture of isopropanol (61 mL) and water (36 mL) with stirring.

-

Heat the solution to 45 °C.

-

In a separate flask, prepare a solution of L-(–)-dibenzoyl tartaric acid (27.76 g, 77.48 mmol) in isopropanol (118 mL) and water (61 mL) at 45 °C.

-

Slowly add the L-(–)-dibenzoyl tartaric acid solution to the carboxamide solution.

-

Allow the mixture to cool to room temperature and stir for 12 hours to facilitate crystallization.

-

Filter the resulting solid, wash with a 2:1 isopropanol/water solution, and dry to yield the tartrate salt of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

-

Treat the tartrate salt with aqueous sodium hydroxide to liberate the free base, (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate 5).

Step 2: N-Alkylation to form this compound

-

In a 100 mL reaction flask, combine ethanol (26 mL), Intermediate 5 (5.31 g, 22.83 mmol), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (2.90 g, 27.30 mmol).

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound free base (Compound 6).

Step 3: Salt Formation to this compound Hydrochloride

-

Dissolve the purified this compound (6.14 g) in ethyl acetate (31 mL) in a 100 mL reaction flask and heat to 45 °C.

-

Slowly add hydrochloric acid to adjust the pH to 2.5–3.5.

-

Stir the mixture for 2 hours, then cool in an ice bath and continue stirring for 12 hours.

-

Filter the precipitate, wash with ethyl acetate, and dry under vacuum at 50 °C for 6 hours to yield crude this compound hydrochloride.

-

Recrystallize the crude product from isopropanol to obtain high-purity this compound hydrochloride (chemical purity of 99.90% and enantiomeric excess of 99.30%).[5][6]

Development Workflow Diagram

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal membrane.[5][8][9] By binding to the intracellular portion of the channel, it inhibits sodium influx, which is necessary for the depolarization and propagation of action potentials.[5][8] This action effectively blocks nerve impulse transmission, resulting in local anesthesia.

Signaling Pathway Diagram

Preclinical Studies: Establishing a Safety Advantage

A robust body of preclinical evidence demonstrated that this compound possesses a significantly lower potential for cardiotoxicity and CNS toxicity compared to racemic bupivacaine.

Experimental Protocols: Comparative Cardiotoxicity Studies

Animal Model: Anesthetized Dogs [8]

-

Objective: To compare the cardiotoxic dosages of bupivacaine, this compound, and ropivacaine.

-

Methodology: Eighteen adult dogs were anesthetized and randomly divided into three groups. Local anesthetics were infused intravenously. Electrocardiographic (ECG) changes were monitored continuously. The infusion was stopped upon the appearance of significant ECG changes (e.g., arrhythmias, QRS widening), and the total administered dose was recorded as the cardiotoxic dose.

Animal Model: Anesthetized Swine [5][10]

-

Objective: To determine the lethal dose and compare the effects on the QRS interval after intracoronary injection.

-

Methodology: Anesthetized swine were instrumented with a left anterior descending artery coronary angiography catheter. Increasing doses of this compound, bupivacaine, or ropivacaine were injected directly into the coronary artery in a randomized, observer-blinded protocol until death occurred. The QRS interval was measured at each dose level.

Animal Model: Conscious Sheep [11]

-

Objective: To compare the fatal doses of this compound and bupivacaine after intravenous administration.

-

Methodology: Conscious ewes received an intravenous infusion of either this compound or bupivacaine until death occurred from severe arrhythmias. The total administered dose was recorded as the fatal dose.

Quantitative Data from Preclinical Studies

| Study Parameter | This compound | Bupivacaine | Ropivacaine | Animal Model | Reference |

| Cardiotoxic Dosage (mg) | 135.83 ± 8.01 | 121.83 ± 2.22 | 205.00 ± 5.47 | Dog | [8] |

| Lethal Dose (mmol) | 0.028 (median) | 0.015 (median) | 0.032 (median) | Swine | [5][10] |

| Fatal Dose (mg) | 277 ± 51 | 156 ± 31 | - | Sheep | [11] |

| Cardiotoxicity Potency Ratio (Doubling of QRS) | 1.4 | 2.1 | 1 | Swine | [5][10] |

Clinical Trials: Efficacy and Safety in Humans

Clinical trials have consistently shown that this compound has a clinical profile similar to that of bupivacaine in terms of anesthetic efficacy, but with an improved safety profile.[12][13]

Experimental Protocols: Key Clinical Trials

Phase III Study: Caudal Block in Children (NCT not specified) [9][11][14]

-

Objective: To compare the efficacy and safety of caudal this compound 0.25%, ropivacaine 0.25%, and bupivacaine 0.25%.

-

Methodology: A randomized, double-blind, controlled trial involving 99 ASA I-II children under 10 years old undergoing elective sub-umbilical surgery. Patients received a caudal block with one of the three local anesthetics.

-

Primary Outcome: Clinical efficacy of the block during the operation.

-

Secondary Outcomes: Onset time of analgesia, postoperative pain relief, and residual motor blockade.

Phase III Study: Continuous Infusion Post-Cesarean (NCT01458431) [3][15]

-

Objective: To evaluate the efficacy of continuous infusion of this compound into the surgical wound following a cesarean section.

-

Methodology: A Phase 3, interventional, randomized, double-blind, controlled trial. Patients received either this compound or a placebo (NaCl) infusion via a catheter in the surgical wound.

-

Inclusion Criteria: Full-term pregnant women (18-45 years, ASA I-II) undergoing scheduled cesarean surgery under intradural anesthesia.

-

Primary Outcome: Reduction in the surface of hyperalgesia compared to the control group.

Healthy Volunteer Study: Intravenous Administration [16]

-

Objective: To compare the cardiovascular effects of this compound and racemic bupivacaine.

-

Methodology: A randomized, double-blind, crossover study in 14 healthy male volunteers. Drugs were infused intravenously at 10 mg/min until the onset of mild CNS symptoms.

-

Outcomes: Hemodynamic variables (stroke index, acceleration index, ejection fraction), plasma concentrations, and total dose administered.

Quantitative Data from Clinical Studies

Comparative Onset and Duration of Anesthesia (Various Regional Techniques)

| Anesthetic Technique | Drug (Concentration) | Onset of Sensory Block (min) | Duration of Sensory Block (hours) | Duration of Motor Block (hours) | Reference |

| Epidural Anesthesia | This compound (0.5%) | 8 - 30 | 4 - 6 | ~3.5 | [17][18] |

| Bupivacaine (0.5%) | 8 - 30 | 4 - 6 | ~4 | [17][18] | |

| This compound (0.75%) | - | 8 - 9 | - | [12] | |

| Intrathecal Anesthesia | This compound (0.5%) | 6.50 ± 1.13 | 4.34 ± 0.32 | 3.55 ± 0.35 | [2] |

| Bupivacaine (0.5%) | 5.53 ± 1.18 | 5.01 ± 0.50 | 4.34 ± 0.47 | [2] | |

| Brachial Plexus Block | This compound (0.5%) | 6 - 10 | 14 - 17 | - | [12][17] |

| Bupivacaine (0.5%) | 6 - 10 | 14 - 15 | - | [12][17] | |

| Three-in-One Block | This compound (0.5%) | 24 (18-30) | 16.7 (14.1-19.3) | - | |

| Bupivacaine (0.5%) | 27 (20-33) | 17.6 (13.4-21.7) | - |

Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Conc. (Tmax) | ~30 minutes | After epidural administration | [5] |

| Peak Plasma Concentration (Cmax) | Up to 1.2 µg/mL | After epidural doses up to 150 mg | [5] |

| Protein Binding | >97% | - | |

| Elimination Half-life | ~80 minutes (1.3 hours) | After intravenous administration | [13] |

| Metabolism | Hepatic (CYP3A4 and CYP1A2) | - | [5] |

| Excretion | ~71% in urine, ~24% in feces | - | [5] |

Conclusion

The development of this compound is a prime example of rational drug design, driven by a clear clinical need to mitigate the risks associated with an existing effective therapy. Through systematic investigation of stereoisomerism, a molecule was identified that retained the desirable long-acting anesthetic properties of bupivacaine while significantly reducing its cardiotoxic potential. Rigorous preclinical and clinical evaluations have firmly established this compound as a valuable and safer option for regional anesthesia and pain management, offering clinicians a tool with an enhanced therapeutic index. Its journey from the identification of a clinical problem to a widely used therapeutic agent serves as a model for future drug development endeavors in anesthesiology and beyond.

References

- 1. media.neliti.com [media.neliti.com]

- 2. ClinConnect | this compound to the Surgical Wound Following Cesarean [clinconnect.io]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. The Optimization of the Synthesis Process and the Identification of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. (-)-Bupivacaine hydrochloride, this compound hydrochloride, Chirocaine-药物合成数据库 [drugfuture.com]

- 9. Randomized, double-blind, phase III, controlled trial comparing this compound 0.25%, ropivacaine 0.25% and bupivacaine 0.25% by the caudal route in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CA2200356C - Process for preparing this compound and analogues thereof - Google Patents [patents.google.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Update on local anesthetics: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical profile of this compound in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for epidural anaesthesia and postoperative analgesia in hip surgery: a multi-center efficacy and safety equivalence study with bupivacaine and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Enantioselective Analysis of Bupivacaine Isomers: An In-depth Technical Guide

Introduction

Bupivacaine, a widely used local anesthetic, possesses a chiral center, resulting in two enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine (levobupivacaine). While both enantiomers exhibit anesthetic properties, they differ significantly in their pharmacodynamic and pharmacokinetic profiles. Notably, R-(+)-bupivacaine is associated with a higher risk of cardiotoxicity and central nervous system toxicity compared to its S-(-) counterpart.[1][2][3] This stereoselectivity in therapeutic and adverse effects underscores the critical importance of enantioselective analysis in drug development, clinical pharmacokinetics, and quality control of bupivacaine formulations. This technical guide provides a comprehensive overview of the core analytical methodologies for the chiral separation and quantification of bupivacaine isomers, intended for researchers, scientists, and drug development professionals.

Core Analytical Techniques for Enantioselective Separation

The primary methods for the enantioselective analysis of bupivacaine isomers include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). Each technique offers distinct advantages in terms of resolution, sensitivity, and applicability.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and well-established method for separating bupivacaine enantiomers.[4] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.

Data Presentation: HPLC Methods

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Reference |

| Chiralcel OD (Cellulose tris-3,5-dimethyl phenylcarbamate) | Hexane:Ethyl Alcohol (99:1, v/v) | 0.6 | UV | Not Specified | >1.5 | Not Specified | [5] |

| Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | 1 | UV, CD, Polarimetric | R: 5.93, S: 7.53 | 2.36 | UV: R: 0.9 µg, S: 0.3 µg; CD: R/S: 0.5 µg | [6] |

| Chirex® 3020 | 95% n-hexane:ethanol (80:20, v/v) | 0.8 | MS/MS | Not Specified | Not Specified | 0.25 ng/mL (total), 0.125 ng/mL (unbound) | [7] |

| Kromasil® CHI-TBB | Not Specified | 3.0 | UV (270 nm) | Not Specified | Not Specified | Not Specified | [5] |

| Chiral-AGP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocol: HPLC

A representative experimental protocol for the enantioselective analysis of bupivacaine in plasma is as follows:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structural analog).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane) under alkaline conditions.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chirex 3020 (250 mm x 4.6 mm)

-

Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 254 nm

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to R-(+)- and S-(-)-bupivacaine and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.

-

Determine the concentration of each enantiomer in the unknown samples from the calibration curve.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample and reagent consumption for the chiral separation of bupivacaine.[9] Chiral selectors are added to the background electrolyte to facilitate the separation of the enantiomers.

Data Presentation: Capillary Electrophoresis Methods

| Chiral Selector | Background Electrolyte | Voltage (kV) | Temperature (°C) | Analysis Time (min) | Reference |

| Human Serum Albumin (HSA) | 50 mM Tris, 50 µM CTAB, pH 8 | 25 | 30 | < 4 | [4][9] |

| Dual neutral cyclodextrins | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocol: Capillary Electrophoresis

A typical protocol for the enantioselective separation of bupivacaine using CE is as follows:

-

Capillary Conditioning:

-

Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte.

-

-

Sample Introduction:

-

Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

-

Electrophoretic Conditions:

-

Capillary: Fused silica, e.g., 50 µm i.d., 375 µm o.d., 50 cm total length.

-

Background Electrolyte: 50 mM Tris buffer (pH 8) containing 50 µM cetyltrimethylammonium bromide (CTAB) and the chiral selector (e.g., Human Serum Albumin).

-

Voltage: 25 kV

-

Temperature: 30°C

-

Detection: UV at 214 nm

-

-

Data Analysis:

-

Measure the migration times of the enantiomer peaks.

-

Quantify the enantiomers based on their peak areas.

-

Gas Chromatography (GC)

Gas chromatography can also be employed for the enantioselective analysis of bupivacaine, typically requiring derivatization to enhance volatility and chromatographic performance on a chiral stationary phase.

Data Presentation: Gas Chromatography Method

| Chiral Stationary Phase | Temperature Program | Carrier Gas | Detector | Reference |

| Astec® CHIRALDEX™ B-PH | 130°C, ramp at 2°C/min to 170°C | Helium (12 psi) | FID |

Experimental Protocol: Gas Chromatography

A general protocol for the enantioselective GC analysis of bupivacaine is outlined below:

-

Sample Preparation and Derivatization:

-

Extract bupivacaine from the sample matrix (e.g., plasma) using a suitable extraction method.

-

Derivatize the extracted bupivacaine to increase its volatility.

-

Dissolve the derivatized sample in an appropriate solvent.

-

-

Chromatographic Conditions:

-

Column: Astec® CHIRALDEX™ B-PH (10 m x 0.25 mm I.D., 0.12 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 130°C, then ramp at 2°C/min to 170°C.

-

Carrier Gas: Helium at a constant pressure of 12 psi.

-

Detector: Flame Ionization Detector (FID) at 250°C.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized bupivacaine enantiomers.

-

Quantify the enantiomers based on their respective peak areas.

-

Visualization of Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of bupivacaine in a biological matrix.

Signaling Pathway: Differential Effects of Bupivacaine Enantiomers

The cardiotoxicity of bupivacaine is primarily attributed to its interaction with cardiac ion channels. The R-(+)-enantiomer exhibits a more potent and prolonged block of voltage-gated sodium (Na+) and potassium (K+) channels compared to the S-(-)-enantiomer. This differential channel blockade can lead to arrhythmias. Furthermore, bupivacaine enantiomers can affect intracellular calcium (Ca2+) homeostasis, contributing to their myotoxic effects.

The enantioselective analysis of bupivacaine is a critical aspect of its development and clinical use, driven by the significant differences in the toxicity profiles of its R-(+)- and S-(-)-isomers. This guide has detailed the primary analytical techniques—HPLC, CE, and GC—providing tabulated data and experimental protocols to aid researchers in method selection and implementation. The visualized experimental workflow and signaling pathway diagrams offer a clear understanding of the practical and mechanistic aspects of bupivacaine enantioselectivity. The continued development and application of these robust analytical methods are essential for ensuring the safety and efficacy of bupivacaine-based anesthetic therapies.

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Effect of bupivacaine enantiomers on Ca2+ release from sarcoplasmic reticulum in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. GC Analysis of Bupivacaine Enantiomers on Astec® CHIRALDEX™ B-PH suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

In Vitro Electrophysiological Profile of Levobupivacaine on Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting amide local anesthetic clinically favored for its improved safety profile, particularly its reduced cardiotoxicity and neurotoxicity compared to the racemic mixture.[1][2] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound on neurons, focusing on its interactions with key ion channels that govern neuronal excitability. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby producing a reversible block of nerve conduction.[3][4] In vitro studies have demonstrated that this compound exhibits stereoselectivity in its interaction with ion channels, which is believed to contribute to its favorable safety profile.

This guide summarizes key quantitative data from in vitro studies, details the experimental protocols used to obtain this data, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data on the Electrophysiological Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels and action potential parameters as determined by in vitro electrophysiological studies.

Table 1: Inhibitory Effects of this compound on Neuronal Ion Channels

| Ion Channel Subtype | Neuron/Cell Type | Electrophysiological Parameter | This compound Concentration | Effect | Citation |

| Voltage-Gated Sodium Channels (General) | Rat Dorsal Root Ganglion (DRG) Neurons (Aδ fibers) | Half-maximal inhibitory concentration (IC50) | 19.35 µM | Inhibition of action potential amplitude | [5] |

| Voltage-Gated Sodium Channels (General) | Rat Dorsal Root Ganglion (DRG) Neurons (C fibers) | Half-maximal inhibitory concentration (IC50) | 19.5 µM | Inhibition of action potential amplitude | [5] |

| Voltage-Gated Sodium Channels (General) | Rat Dorsal Root Ganglion (DRG) Neurons (Aβ fibers) | Half-maximal inhibitory concentration (IC50) | 79.4 µM | Inhibition of action potential amplitude | [5] |

| TREK-1 (K2P) Potassium Channel | COS-7 Cells (expressing TREK-1) | Half-maximal inhibitory concentration (IC50) | 126.1 ± 24.5 µM | Reversible, concentration-dependent inhibition | [6] |

| HERG (hERG) Potassium Channel | CHO Cells (expressing HERG) | % Block at 20 µM | 67.5 ± 4.2% | Block of HERG current | [4] |

Table 2: Effects of this compound on Neuronal Action Potential Properties

| Neuron Type | Parameter | This compound Concentration | Observed Effect | Citation |

| Rat Sciatic Nerve | Compound Action Potential (CAP) Amplitude | 0.05% (1.7 mmol/L) | Time-dependent depression | [7] |

| Frog Sciatic Nerve | Compound Action Potential (CAP) Amplitude | 0.23 mM (IC50) | Concentration-dependent inhibition | [8] |

| Rat Spinal Dorsal Horn Neurons | Spiking Response to Noxious Stimuli | 0.05% | Significant inhibition | [9] |

| Rat Spinal Dorsal Horn Neurons | Spiking Response to Innocuous Stimuli | 0.05% | Less inhibition compared to bupivacaine | [9] |

Experimental Protocols

The following are detailed methodologies for key in vitro electrophysiological experiments used to characterize the effects of this compound on neurons. These protocols are synthesized from established practices in the field.

Whole-Cell Patch-Clamp Recording of Ion Channels in Cultured Neurons (e.g., Dorsal Root Ganglion - DRG Neurons)

This protocol is designed to measure the effect of this compound on specific ion currents, such as those from voltage-gated sodium or potassium channels.

a. Cell Preparation and Culture:

-

Isolate DRG neurons from neonatal or adult rats.

-

Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin.

-

Mechanically triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on coated coverslips and culture in a suitable medium (e.g., DMEM/F12 with serum and growth factors) for 1-2 days before recording.

b. Electrophysiological Recording:

-

External Solution (Artificial Cerebrospinal Fluid - ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2 and 5% CO2.

-

Internal (Pipette) Solution (for Potassium Currents): Composed of (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.

-

Internal (Pipette) Solution (for Sodium Currents): To isolate sodium currents, potassium ions in the internal solution are typically replaced with cesium (Cs+), and potassium channel blockers (e.g., TEA) are added to the external solution.

-

Recording Setup: Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope. Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Procedure:

-

Transfer a coverslip with adherent neurons to the recording chamber mounted on the microscope stage and perfuse with ACSF.

-

Approach a neuron with the patch pipette under positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Switch to voltage-clamp mode. For sodium currents, hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state, then apply depolarizing voltage steps (e.g., to 0 mV) to elicit currents. For potassium currents, a similar voltage-step protocol is used.

-

Record baseline currents and then perfuse the chamber with ACSF containing various concentrations of this compound.

-

Measure the peak current amplitude in the presence of the drug to determine the percentage of block and calculate IC50 values.

-

Current-Clamp Recording of Action Potentials in Neurons

This protocol is used to assess the effects of this compound on action potential firing characteristics.

a. Cell Preparation and Recording Setup:

-

Follow the same cell preparation and recording setup as described for voltage-clamp recordings. The internal solution should be potassium-based to allow for physiological recording of membrane potential changes.

b. Electrophysiological Recording:

-

Procedure:

-

Achieve the whole-cell configuration as described above.

-

Switch to current-clamp mode.

-

Measure the resting membrane potential of the neuron.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Record the action potential threshold, amplitude, duration, and the number of action potentials fired during the current step (firing frequency).

-

Perfuse the chamber with ACSF containing different concentrations of this compound.

-

Repeat the current injection protocol and record the changes in action potential parameters.

-

Mandatory Visualizations

Signaling Pathway of this compound's Primary Action

Caption: Mechanism of this compound-induced nerve block.

Experimental Workflow for In Vitro Electrophysiological Analysis

Caption: Workflow for patch-clamp analysis of this compound.

Conclusion

The in vitro electrophysiological data strongly support the primary mechanism of this compound as a potent blocker of voltage-gated sodium channels in neurons. Its stereoselective interaction with these and other ion channels, such as specific potassium channels, likely contributes to its clinical efficacy and improved safety profile. The provided quantitative data and detailed experimental protocols offer a foundational resource for further research into the nuanced effects of this compound on neuronal excitability and for the development of novel local anesthetics with enhanced therapeutic indices. Further studies are warranted to provide a more comprehensive quantitative picture of its effects on action potential parameters across a wider range of neuron types.

References

- 1. researchgate.net [researchgate.net]

- 2. Axonal excitability and conduction alterations caused by this compound in rat [hrcak.srce.hr]

- 3. Update on local anesthetics: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Membrane Potential Dependent Duration of Action Potentials in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.plos.org [journals.plos.org]

Molecular Interaction of Levobupivacaine with Sodium Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic that functions by reversibly blocking nerve impulse conduction.[1] Its primary molecular target is the voltage-gated sodium channel (VGSC). The interaction is highly dependent on the conformational state of the channel, with this compound exhibiting significantly higher affinity for open and inactivated states compared to the resting state. This state-dependent binding, described by the modulated receptor hypothesis, is fundamental to its clinical efficacy and safety profile. This guide provides an in-depth analysis of the molecular interactions between this compound and various sodium channel subtypes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the core principles of its action.

General Molecular Mechanism of Action

This compound exerts its anesthetic effect by inhibiting the influx of sodium ions through VGSCs in neuronal membranes.[2] This blockade prevents the membrane depolarization necessary for the generation and propagation of action potentials.[2][3] As a weak base, this compound exists in both a charged (cationic) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can cross the neuronal membrane. Once in the cytoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the inner pore of the sodium channel.[2][3]

The binding site for local anesthetics is located in the channel's inner vestibule and involves amino acid residues from the S6 transmembrane segments of multiple domains (I, III, and IV).[4][5] this compound's access to this site is believed to occur via two primary pathways:

-

Hydrophilic Pathway: The cationic form enters the pore through the intracellular activation gate when the channel is in the open conformation.[6]

-

Hydrophobic Pathway: The neutral form partitions into the cell membrane and accesses the binding site via lateral fenestrations (openings) in the channel protein, even when the activation gate is closed.[6][7]

A key feature of this compound's action is its stereoselectivity and state-dependent inhibition. As the S-enantiomer, it generally exhibits a lower affinity for the inactivated state of cardiac sodium channels (NaV1.5) compared to the R-enantiomer (dextrobupivacaine), which is a primary contributor to its reduced cardiotoxicity.[8][9]

Quantitative Data on this compound-Sodium Channel Interactions

The potency of this compound is highly dependent on the membrane potential and the conformational state of the sodium channel. This is evident from studies measuring the half-maximal inhibitory concentration (IC50) under different conditions.

Table 1: State-Dependent Inhibition of Sodium Channels by this compound

Data obtained from voltage-clamped GH-3 neuroendocrine cells, which express multiple NaV subtypes.

| Holding Potential (mV) | Channel State Favored | Tonic Inhibition IC50 (µM) | Reference |

| -100 | Resting | 264 | [10] |

| -80 | Mixed Resting/Inactivated | 132.1 | [10] |

| -70 | More Inactivated | 37.6 | [10] |

| -60 | Mostly Inactivated | 21.6 | [10] |

Table 2: this compound Interaction with Specific Sodium Channel Subtypes

| Channel Subtype | Preparation | Assay | Parameter | Value (µM) | Reference |

| NaV1.5 (adult) | HEK-293 cells | Whole-cell patch clamp | IC50 | 1.0 (± 0.6) | [11] |

| NaV1.5 (neonatal) | HEK-293 cells | Whole-cell patch clamp | IC50 | 3.0 (± 1.6) | [11] |

| Cardiac Na+ Channels | Isolated ventricular myocytes | Whole-cell patch clamp | Apparent Affinity (Inactivated State) | 4.8 | [10] |

| Cardiac Na+ Channels | Isolated ventricular myocytes | Whole-cell patch clamp | KD (Calculated) | 39 | [10] |

| Neuronal Na+ Channels | Rat brain synaptosomes | [³H]-Batrachotoxin Displacement | IC50 | 2.9 | [10] |

Note: Comprehensive IC50 data for this compound across all individual neuronal NaV subtypes (1.1-1.4, 1.6-1.9) is limited in publicly available literature. The data presented reflects key findings for cardiac and general neuronal channels.

Detailed Experimental Protocols

The quantitative understanding of this compound's interaction with sodium channels is primarily derived from electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel pharmacology. It allows for the precise control of membrane voltage and the direct measurement of ion currents through channels in a single cell.

Objective: To determine the IC50, state-dependence, and effects on gating kinetics of this compound on a specific sodium channel subtype expressed in a host cell line (e.g., HEK-293).

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. The cells are transiently transfected with cDNAs encoding the alpha and beta subunits of the desired human sodium channel subtype (e.g., SCN5A for NaV1.5).[11]

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): e.g., 150 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.[12]

-

Extracellular Solution (in mM): e.g., 135 Tetramethylammonium-Cl, 5 NaCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The low sodium concentration helps to isolate the sodium current.[12]

-

-

Recording:

-

A transfected cell is identified (often via a co-transfected fluorescent marker).

-

The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance "giga-seal."

-

Further suction ruptures the membrane patch, achieving the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

-

The cell is voltage-clamped at a specific holding potential (e.g., -120 mV to ensure most channels are in the resting state).[11]

-

-

Voltage Protocols and Data Acquisition:

-

Tonic Block: Cells are held at a specific potential (e.g., -80 mV) and depolarizing pulses are applied to elicit sodium currents before and after perfusion with various concentrations of this compound.[11]

-

State-Dependence: The holding potential is varied (e.g., from -120 mV to -60 mV) to alter the proportion of channels in resting versus inactivated states before applying a test pulse.

-

Recovery from Inactivation: A two-pulse protocol is used. A long depolarizing pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.[11]

-

-

Data Analysis:

-

Peak current amplitudes are measured in the presence of different drug concentrations.

-

A concentration-response curve is generated by plotting the percentage of current inhibition against the log of the this compound concentration.

-

The curve is fitted with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay

This biochemical technique measures the affinity of a drug for a receptor by assessing its ability to displace a known radioactive ligand.

Objective: To determine the affinity of this compound for the neurotoxin binding site on sodium channels in a tissue preparation.

Methodology:

-

Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptosomes, which are sealed nerve terminals rich in sodium channels.[13]

-

Incubation: The synaptosome preparation is incubated with a fixed concentration of a radioactive ligand that binds to the sodium channel, such as [³H]-batrachotoxin ([³H]-BTX).

-

Competition: The incubation is performed in the presence of increasing concentrations of unlabeled this compound. This compound competes with [³H]-BTX for binding to the channel.

-

Separation and Counting: The mixture is rapidly filtered to separate the synaptosomes (with bound ligand) from the unbound ligand in the solution. The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Analysis: The amount of bound [³H]-BTX decreases as the concentration of this compound increases. The concentration of this compound that displaces 50% of the specific [³H]-BTX binding is the IC50 value.[10]

Conclusion

The molecular interaction of this compound with voltage-gated sodium channels is a sophisticated, state-dependent process. Electrophysiological studies have been pivotal in quantifying its higher affinity for the open and inactivated channel states, providing a molecular basis for its clinical use. The IC50 for NaV1.5, the cardiac subtype, is in the low micromolar range, and the stereoselective properties of this compound contribute to a more favorable cardiac safety profile compared to its racemic parent, bupivacaine.[9][11] While detailed interaction data for all neuronal subtypes remains an area for further investigation, the existing evidence clearly defines this compound as a potent, state-dependent sodium channel blocker. This technical guide provides the foundational data and methodologies essential for professionals engaged in anesthetic research and development.

References

- 1. resources.wfsahq.org [resources.wfsahq.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]

- 5. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Update on local anesthetics: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Anesthetic Properties of Levobupivacaine: A Technical Guide for Researchers

Introduction: Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, has emerged as a long-acting amide local anesthetic with a favorable safety profile compared to its racemic parent compound. This technical guide provides an in-depth exploration of the basic science research underpinning this compound's anesthetic properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, key experimental data, and the methodologies used to derive them.

Mechanism of Action: A Stereoselective Blockade of Voltage-Gated Sodium Channels

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[2][3] This blockade prevents the transmission of nerve impulses, resulting in a localized anesthetic effect.[4]

The anesthetic action of this compound is stereoselective. The S(-)-enantiomer exhibits a different interaction profile with ion channels compared to the R(+)-enantiomer of bupivacaine. This stereoselectivity is believed to contribute to this compound's reduced cardiotoxicity and neurotoxicity.[3][5]

The interaction of this compound with sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel.[6] This means the drug is more effective at blocking channels that are actively being used, a characteristic that contributes to its clinical efficacy.

Beyond its primary action on sodium channels, this compound has also been shown to interact with other ion channels, including potassium and calcium channels, although with lower potency.[1][7] These interactions may contribute to both its anesthetic and potential side-effect profile.

Quantitative Data on Anesthetic Properties

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative perspective on its potency and effects.

Table 1: In Vitro Potency of this compound on Ion Channels

| Ion Channel | Preparation | Parameter | Value | Reference |

| Sodium Channels | ||||

| Voltage-Gated Na+ | Rat brain synaptosomes | IC50 (Displacement of 3H-BTX) | 2.9 µM | [1] |

| Nav1.5 (inactivated state) | Isolated guinea pig ventricular myocytes | Apparent Affinity (KD) | 4.8 µM | [8] |

| Nav1.5 (tonic block) | GH3 cells (holding potential -80 mV) | IC50 | 132.1 µM | [1] |

| Nav1.5 (tonic block) | GH3 cells (holding potential -70 mV) | IC50 | 37.6 µM | [1] |

| Nav1.5 (tonic block) | GH3 cells (holding potential -60 mV) | IC50 | 21.6 µM | [1] |

| Potassium Channels | ||||

| hKv1.5 | Isolated ventricular myocytes | KD | 27.3 µM | [1] |

| TREK-1 | COS-7 cells | IC50 | 126.1 ± 24.5 µM | [7] |

| HERG | CHO cells | IC50 | Not explicitly stated, but noted as most potent of the three tested | [9] |

Table 2: Comparative In Vivo Efficacy and Potency

| Species | Model | Drug | Parameter | Value | Reference |

| Rat | Sciatic Nerve Block (Motor) | This compound 0.125% | Max %MPE | 99 | [1] |

| Rat | Sciatic Nerve Block (Nociceptive) | This compound 0.125% | Max %MPE | 68 | [1] |

| Rat | Sciatic Nerve Block (Motor) | This compound 0.125% | Duration | 60 min | [1] |

| Rat | Sciatic Nerve Block (Nociceptive) | This compound 0.125% | Duration | 30 min | [1] |

| Human (Infants) | Spinal Anesthesia | This compound | ED50 | 0.55 mg/kg | [10] |

| Human (Infants) | Spinal Anesthesia | Bupivacaine | ED50 | 0.30 mg/kg | [10] |

| Human (Adults) | Three-in-one Block | This compound 0.5% | Onset | 24 min | [11][12] |

| Human (Adults) | Three-in-one Block | Bupivacaine 0.5% | Onset | 27 min | [11][12] |

| Human (Adults) | Three-in-one Block | This compound 0.5% | Duration | 1001 min | [11][12] |

| Human (Adults) | Three-in-one Block | Bupivacaine 0.5% | Duration | 1053 min | [11][12] |

Table 3: Comparative Toxicity

| Species | Model | Drug | Parameter | Value | Reference |

| Animal Studies (various) | Systemic Toxicity | This compound vs. Bupivacaine | Lethal Dose Ratio | 1.3 to 1.6-fold higher for this compound | [8] |

| Human Volunteers | IV Infusion | This compound | Dose for CNS Symptoms | 56-68 mg | [5] |

| Human Volunteers | IV Infusion | Bupivacaine | Dose for CNS Symptoms | 48-65 mg | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the anesthetic properties of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[13]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.5) expressed in a suitable cell line (e.g., HEK293 or CHO cells) or isolated cardiomyocytes.

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[15]

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES (pH adjusted to 7.2 with KOH).[13] Alternatively, a CsF-based solution can be used to block potassium currents: 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).[15]

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane at a potential where most sodium channels are in the resting state (e.g., -120 mV).[16]

-

Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarizing step to -10 mV to measure the peak current.[16]

-

To study state-dependent block, vary the holding potential (e.g., -120 mV, -90 mV, -80 mV) or use a prepulse to inactivate a proportion of the channels before the test pulse.[6]

-

Perfuse the recording chamber with increasing concentrations of this compound and record the resulting inhibition of the sodium current.

-

-

Data Analysis:

-

Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.

-

Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

In Vivo Assessment of Anesthetic Efficacy: Rodent Sciatic Nerve Block

Animal models are essential for evaluating the in vivo efficacy and duration of action of local anesthetics. The rat sciatic nerve block model is commonly used.

Objective: To determine the onset, duration, and degree of sensory and motor blockade produced by this compound.

Experimental Workflow:

Detailed Methodology:

-

Animal Preparation:

-

Sensory and Motor Function Assessment:

-

Sensory Blockade (Nociception):

-

Von Frey Test: Measure the mechanical withdrawal threshold of the hind paw using calibrated von Frey filaments or an electronic von Frey apparatus.[18][19] Apply filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

-

Hot Plate Test: Place the rat on a temperature-controlled surface (e.g., 52-55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping).

-

-

Motor Blockade:

-

Observe the rat's gait and ability to grip with the toes of the affected limb.[17] A scoring system can be used to quantify the degree of motor impairment.

-

-

-

Nerve Block Procedure:

-

Post-Injection Monitoring:

-

At regular intervals (e.g., every 10-15 minutes), assess sensory and motor function using the methods described above until the animal returns to baseline.

-

The onset of block is the time to the first sign of sensory or motor deficit.

-

The duration of the block is the time from onset until the return to baseline function.

-

Assessment of Cardiotoxicity

Objective: To compare the cardiotoxic potential of this compound with other local anesthetics in an in vivo model.

Methodology:

-

Animal Model: Anesthetized and ventilated animals such as sheep or dogs are often used.[20]

-

Instrumentation: Catheters are placed for intravenous drug administration and continuous monitoring of electrocardiogram (ECG) and blood pressure.

-

Procedure: The local anesthetic is infused intravenously at a constant rate until the onset of a predefined toxic endpoint, such as severe arrhythmias, profound hypotension, or circulatory collapse.

-

Data Collection: The total dose of the drug required to produce the toxic endpoint is recorded. ECG parameters (e.g., QRS duration, PR interval, QT interval) are continuously monitored.

-

Analysis: The doses of different local anesthetics required to produce cardiotoxicity are compared to determine their relative toxic potential.

Conclusion

This compound's anesthetic properties are well-characterized, with a clear mechanism of action centered on the stereoselective and state-dependent blockade of voltage-gated sodium channels. This results in a potent, long-acting local anesthetic with a demonstrably lower risk of cardiotoxicity and central nervous system toxicity compared to its racemic predecessor, bupivacaine. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new, safer local anesthetics. The quantitative data presented offer a valuable resource for comparative analysis and future research endeavors in the field of anesthesiology and pain management.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Clinical profile of this compound in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on local anesthetics: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibitory effects of bupivacaine, this compound, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative potencies of bupivacaine, this compound, and ropivacaine for neonatal spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Onset time, quality of blockade, and duration of three-in-one blocks with this compound and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The duration of action of bupivacaine, this compound, ropivacaine and pethidine in peripheral nerve block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. csahq.org [csahq.org]

An In-depth Technical Guide to Early Preclinical Studies on Levobupivacaine Toxicity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobupivacaine, the S(-)-enantiomer of bupivacaine, was developed to provide a long-acting local anesthetic with a similar efficacy to its racemic parent but with a reduced toxicity profile. Extensive preclinical research has been pivotal in characterizing the safety of this compound, focusing primarily on its cardiotoxic and neurotoxic potential in comparison to bupivacaine. This technical guide provides a comprehensive overview of these early preclinical investigations, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying toxicological pathways. The evidence consistently demonstrates that this compound possesses a wider safety margin than bupivacaine, a critical consideration in clinical practice.

Comparative Cardiotoxicity: In Vitro and In Vivo Evidence

Preclinical studies have consistently shown that this compound is less cardiotoxic than bupivacaine.[1][2][3][4][5] This difference is attributed to its stereoselective interaction with cardiac ion channels.

In Vitro Studies on Cardiac Ion Channels

In vitro experiments using isolated cardiac myocytes and cloned human cardiac ion channels have revealed that this compound has a lower affinity for and produces a less potent blockade of both sodium (Na+) and potassium (K+) channels compared to dexbupivacaine (the R(+)-enantiomer) and racemic bupivacaine.[2][6] Specifically, this compound demonstrates a faster dissociation rate from inactivated cardiac sodium channels, which is thought to contribute to its reduced arrhythmogenic potential.[7]

In Vivo Animal Studies

A multitude of in vivo studies in various animal models, including sheep, dogs, and swine, have corroborated the reduced cardiotoxicity of this compound. These studies consistently report that higher doses of this compound are required to induce severe cardiac events, such as ventricular arrhythmias and cardiovascular collapse, compared to bupivacaine.[1][3][4][7]

Table 1: Comparative Cardiotoxicity of this compound and Bupivacaine in Preclinical Models

| Parameter | Animal Model | This compound | Bupivacaine | Key Findings & Reference |

| Lethal Dose | Anesthetized Swine | 0.028 mmol (median) | 0.015 mmol (median) | The lethal dose of this compound was significantly higher than that of bupivacaine.[8] |

| Fatal Dose (Intravenous) | Conscious Sheep | 277 (51) mg (mean, SD) | 156 (31) mg (mean, SD) | This compound had a significantly larger fatal dose.[7] |